4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as MMOP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry. MMOP is a sulfonamide derivative that has been synthesized using various methods, and its biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Photodynamic Therapy Applications
4-Methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has been studied for its potential in photodynamic therapy, particularly in cancer treatment. The research conducted by Pişkin, Canpolat, and Öztürk (2020) on a zinc phthalocyanine derivative demonstrates the compound's promise as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties. These characteristics are important for photodynamic therapy, which uses light-activated compounds to generate reactive oxygen species and kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity
A study by Gupta and Halve (2015) revealed that compounds similar to this compound exhibit potent antifungal activities. Their research showed significant structure-activity relationship trends, indicating that the compound's structure plays a crucial role in its effectiveness against fungi like Aspergillus niger and Aspergillus flavus (Gupta & Halve, 2015).
Anticancer Properties
Research into benzenesulfonamides, a class of compounds including this compound, has shown promise in developing anticancer agents. For example, a study by Motavallizadeh et al. (2014) explored derivatives of benzenesulfonamides for their antiproliferative activity against various cancer cell lines, including breast and neuroblastoma cells, demonstrating significant potential in cancer treatment (Motavallizadeh et al., 2014).
Crystal Structure Studies
The crystal structures of derivatives similar to this compound have been extensively studied to understand their conformation and assembly. Research by Rodrigues et al. (2015) on the crystal structures of related compounds provides valuable insights into their molecular conformations and potential for various applications, including pharmaceuticals (Rodrigues et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to target activated factor x (fxa) in the coagulation cascade .
Mode of Action
Related compounds have been shown to inhibit fxa, which plays a crucial role in blood clotting . This inhibition can prevent the conversion of prothrombin to thrombin, thereby reducing thrombin generation and indirectly inhibiting platelet aggregation .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the coagulation cascade, specifically the conversion of prothrombin to thrombin .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability, low clearance, and a small volume of distribution . The elimination pathways for these compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Based on the known mode of action of similar compounds, it can be inferred that this compound may reduce thrombin generation and indirectly inhibit platelet aggregation .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-12-17(9-10-18(14)25-2)26(23,24)20-15-6-5-7-16(13-15)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPSJSGNGUUXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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